

The Selectivity Profile of M4344: A Technical Guide

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Compound of Interest

Compound Name: **M4344**

Cat. No.: **B608792**

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Introduction

M4344 (also known as VX-803 or Gartisertib) is a potent and selective, ATP-competitive inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.^[1] ATR is a critical regulator in the DNA Damage Response (DDR) pathway, a vital cellular network for maintaining genomic integrity.^[2] In response to DNA damage or replication stress, ATR activation leads to the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1), which orchestrates cell cycle arrest to allow for DNA repair.^{[2][3]} By inhibiting ATR, **M4344** disrupts this signaling cascade, making it a promising therapeutic agent, particularly in combination with DNA-damaging chemotherapies.^{[1][4]} This technical guide provides an in-depth overview of the selectivity profile of **M4344**, including its on-target potency, off-target screening, and the methodologies used for its characterization.

Data Presentation

The selectivity of a kinase inhibitor is paramount to its clinical utility, minimizing off-target effects and associated toxicities. **M4344** has demonstrated a highly selective profile.

On-Target Activity

M4344 is a tight-binding inhibitor of ATR with high potency demonstrated in both biochemical and cellular assays.

Parameter	Value	Assay Type	Reference
Ki (ATR)	< 150 pM	Biochemical	[1]
IC50 (p-Chk1)	8 nM	Cellular	[1]

Table 1: On-Target Potency of **M4344**. This table summarizes the key inhibitory constants of **M4344** against its primary target, ATR kinase, and its functional inhibition in a cellular context.

Kinase Selectivity Panel

The selectivity of **M4344** was extensively profiled against a large panel of protein kinases.

Total Kinases Tested	Kinases with >100-fold Selectivity	Reference
312	308	[1] [4]

Table 2: Kinase Panel Screening Summary for **M4344**. This table highlights the broad selectivity of **M4344** against a wide array of kinases. While the specific data for the four kinases that showed some level of inhibition is not publicly available, the overall results underscore the high selectivity of **M4344** for ATR.

Experimental Protocols

The characterization of **M4344**'s selectivity and potency relies on robust biochemical and cellular assays. The following are detailed methodologies for key experiments.

In Vitro ATR Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of **M4344** on the enzymatic activity of ATR.

Principle: The assay measures the phosphorylation of a substrate by recombinant ATR kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods like HTRF (Homogeneous Time Resolved Fluorescence) or by measuring ATP consumption.

Materials:

- Recombinant human ATR/ATRIP complex
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
- Substrate (e.g., GST-p53 peptide)
- ATP (at or below Km for the enzyme)
- **M4344** (serially diluted)
- Detection reagents (e.g., HTRF antibodies, ADP-Glo™)

Procedure:

- Prepare serial dilutions of **M4344** in DMSO and then in kinase assay buffer.
- In a multi-well plate, add the recombinant ATR/ATRIP enzyme, the substrate, and the **M4344** dilutions.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Stop the reaction and add the detection reagents according to the manufacturer's protocol.
- Read the signal on a compatible plate reader.
- Calculate the percent inhibition for each **M4344** concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular ATR Inhibition Assay (Western Blot for p-Chk1)

This assay confirms the on-target activity of **M4344** in a cellular context by measuring the phosphorylation of its primary downstream target, Chk1.

Principle: Western blotting is used to detect the levels of phosphorylated Chk1 (p-Chk1) at Serine 345 in cell lysates after treatment with **M4344**. A decrease in the p-Chk1 signal indicates

ATR inhibition.

Materials:

- Cancer cell line (e.g., U2OS, H82)
- Cell culture medium and reagents
- **M4344** (dissolved in DMSO)
- DNA damaging agent (e.g., Hydroxyurea or UV radiation to induce ATR activity)
- Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane and transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: Rabbit anti-p-Chk1 (Ser345), Mouse anti-total Chk1, and a loading control antibody (e.g., anti- β -actin).
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

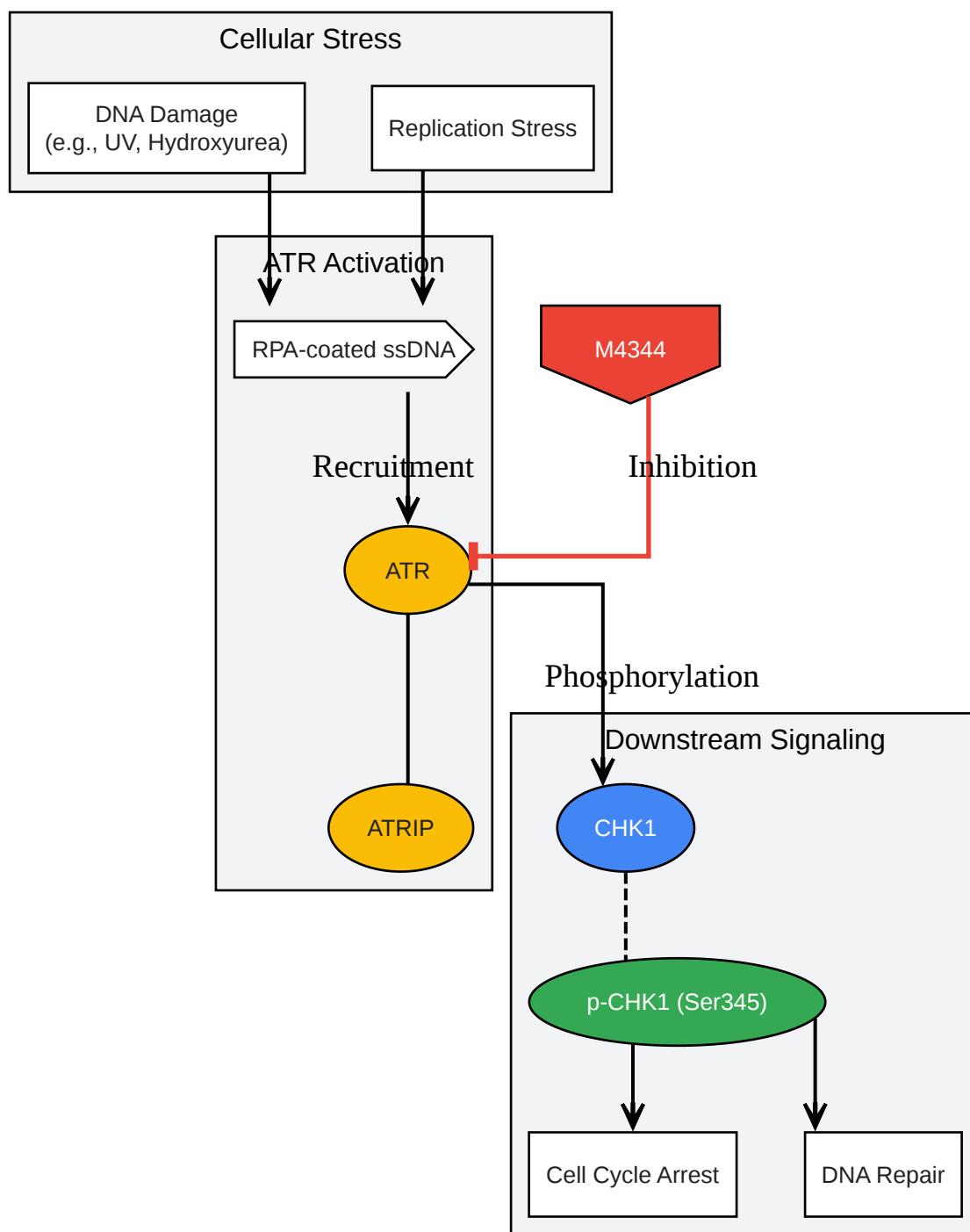
Procedure:

- Seed cells in culture plates and allow them to adhere.
- Optionally, pre-treat cells with a DNA damaging agent to induce a robust p-Chk1 signal.
- Treat cells with varying concentrations of **M4344** for a specified time (e.g., 1-2 hours).
- Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

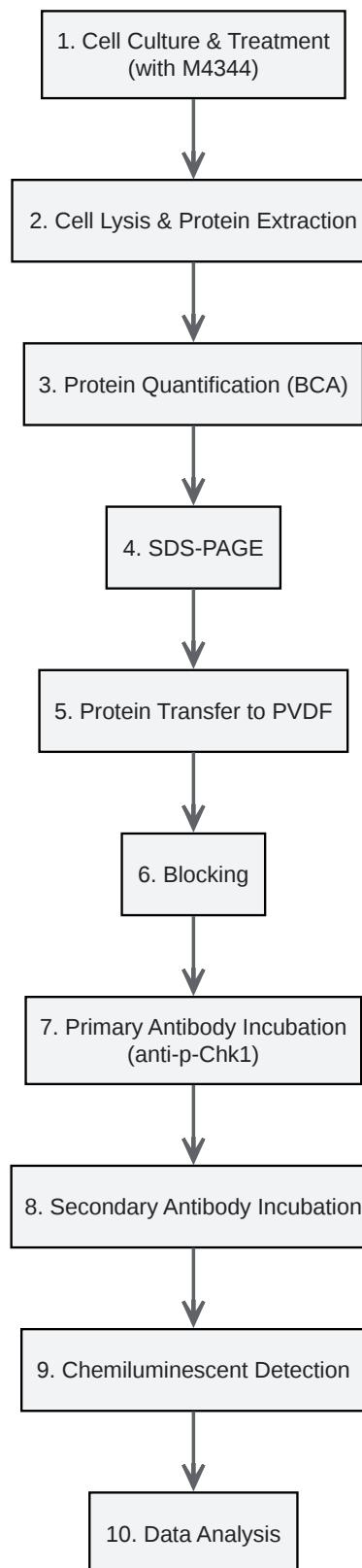
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against p-Chk1 (Ser345) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate and an imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed for total Chk1 and a loading control.
- Quantify the band intensities to determine the concentration-dependent inhibition of Chk1 phosphorylation by **M4344**.

Mandatory Visualizations

The following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for assessing **M4344** activity.

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Caption: ATR Signaling Pathway and the inhibitory action of **M4344**.



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Caption: Experimental workflow for Western Blot analysis of p-Chk1.

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